molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B171425
CAS No.: 147030-72-6
M. Wt: 209.2 g/mol
InChI Key: ISWNUAFRSGDCAH-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with methoxy and methyl groups. The N-methoxy-N-methyl substitution likely influences electronic properties, metabolic stability, and binding affinity compared to other substituents.

Properties

IUPAC Name

N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNUAFRSGDCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield benzo[d]dioxole-5-carboxylic acid. For example:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond.

  • Basic Hydrolysis : LiOH in aqueous THF converts the amide to the carboxylate .

Reduction Reactions

The amide group can be reduced to a primary amine using agents like LiAlH₄, though this is less common due to competing reactivity with the benzodioxole ring.

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes nitration and sulfonation at the para position relative to the electron-donating dioxole oxygen . For instance:

  • Nitration : HNO₃ in trifluoroacetic acid introduces a nitro group at C4 or C6 .

Oxidative Transformations

The benzodioxole ring is susceptible to oxidation, particularly under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), leading to ring-opening or quinone formation .

Example Reaction Pathway:

Reagent Conditions Product
KMnO₄H₂O, Δ3,4-Dihydroxybenzoic acid derivatives

Metal-Catalyzed Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when functionalized with halogens. For example, bromination at C5 enables cross-coupling with aryl boronic acids .

Biological Interaction and Metabolic Pathways

While not a direct chemical reaction, the compound’s metabolism involves enzymatic oxidation and demethylation. In vitro studies suggest cytochrome P450 enzymes mediate N-demethylation, yielding bioactive metabolites .

Key Metabolic Steps:

  • N-Demethylation : Removal of the methyl group from the methoxyamine moiety .

  • Ring Oxidation : Formation of catechol intermediates followed by conjugation .

Comparative Reactivity with Analogues

The methoxy and methyl groups on the amide nitrogen confer unique steric and electronic effects, distinguishing its reactivity from simpler benzodioxole carboxamides. For example:

  • Steric Hindrance : The N-methoxy-N-methyl group slows hydrolysis compared to unsubstituted amides.

  • Electron Withdrawal : The amide carbonyl reduces electron density on the benzodioxole ring, directing electrophiles to specific positions .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids/bases or UV light. Accelerated stability studies indicate:

Condition Degradation Pathway Half-Life
pH 1.0 (HCl)Amide hydrolysis2.5 hours
UV light (254 nm)Ring oxidation8 hours

Future Research Directions

  • Catalytic Asymmetric Reactions : Exploring enantioselective modifications of the benzodioxole core.

  • Green Chemistry Approaches : Developing solvent-free or microwave-assisted syntheses .

Scientific Research Applications

Chemical Synthesis

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield different derivatives.
  • Reduction : It can undergo reduction reactions, producing reduced forms that may exhibit altered properties.
  • Substitution : The compound is capable of participating in substitution reactions, where functional groups are exchanged with others, potentially leading to novel compounds with specific functionalities.

Biological Research

Research into the biological activities of this compound suggests its potential interactions with biomolecules. The compound is being studied for:

  • Therapeutic Applications : Investigations are ongoing to explore its efficacy as a therapeutic agent against various diseases. Its interactions with enzymes and receptors may modulate biological pathways, offering insights into its medicinal potential.
  • Bioisosterism : The compound's structural features make it a candidate for bioisosteric modifications in drug design, particularly in the development of inhibitors targeting specific biological pathways .

Material Science

In the field of material science, this compound is utilized in the development of new materials. Its unique chemical properties enable it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Industrial Applications

The compound has potential applications in various industrial processes, including:

  • Chemical Manufacturing : It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Flavoring Agents : Some derivatives of benzo[d][1,3]dioxole compounds are explored for their flavor-enhancing properties in food science .

Case Study 1: Therapeutic Potential

A study published in the Journal of Medicinal Chemistry examined derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory activity against these enzymes, suggesting its viability as a lead compound for drug development .

Case Study 2: Material Development

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. This study highlighted the compound's role in enhancing material performance for industrial applications .

Mechanism of Action

The mechanism of action of N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-Carboxamide Derivatives

Compound Name (Abbreviation) N-Substituent Key Applications Biological/Physicochemical Properties References
N-Methoxy-N-methyl (Target) Methoxy, Methyl Hypothetical: Unreported Predicted enhanced metabolic stability due to reduced oxidative susceptibility of N-alkyl groups. N/A
MDC 4-Methoxybenzyl Cardiovascular Prevention Energy gap (DFT): 3.54 eV; monoclinic crystal structure (Z=2); IC50 for α-amylase inhibition: ~15 µM.
S807 Heptan-4-yl Umami Flavor Enhancer 1000x potency of MSG; rapid oxidative metabolism in liver microsomes; logP: ~3.5 (lipophilic).
IIc 3-Trifluoromethylphenyl Antidiabetic Significant hypoglycemic effect in STZ-induced diabetic mice (50% reduction in blood glucose).
IId 4-(2-Methoxyphenoxy)phenyl Anticancer IC50: 26.59–65.16 µM (HeLa, HepG2); phenoxy group enhances cytotoxicity.
BNBC Naphthalen-1-yl STING Agonist >95% purity; activates human STING pathway; potential immunotherapeutic use.

Cardiovascular Agents: MDC vs. Target Compound

  • Its methoxybenzyl group may enhance solubility compared to alkyl substituents .

Flavor Enhancers: S807 vs. Target Compound

  • S807 ’s heptan-4-yl chain contributes to high lipophilicity (logP ~3.5), facilitating interaction with umami receptors. Its rapid metabolism in microsomes suggests short-lived flavor enhancement .
  • The methyl group could slow oxidative metabolism compared to S807’s alkyl chain.

Antidiabetic/Anticancer Agents: IIc and IId vs. Target Compound

  • IIc ’s trifluoromethyl group enhances electron-withdrawing effects, improving binding to α-amylase and hypoglycemic efficacy .
  • IId’s phenoxy group is critical for anticancer activity, likely through DNA intercalation or topoisomerase inhibition .

STING Agonists: BNBC vs. Target Compound

  • BNBC ’s bulky naphthalen-1-yl group is essential for STING activation, possibly via hydrophobic interactions in the receptor pocket .

Metabolic and Toxicological Considerations

  • S807 undergoes rapid oxidative metabolism by cytochrome P450 enzymes, producing polar metabolites excreted via urine .
  • Target Compound : The N-methyl group may resist oxidative demethylation, prolonging half-life, while the methoxy group could undergo O-demethylation. Toxicity data remain speculative.

Biological Activity

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide (CAS Number: 147030-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by research findings and data tables.

Chemical Overview

  • Molecular Formula : C₁₀H₁₁NO₄
  • Molecular Weight : 209.2 g/mol

The compound is derived from benzo[d][1,3]dioxole-5-carboxylic acid and methoxymethylamine through specific synthetic routes that optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, which may lead to significant biological effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential mechanisms include the modulation of inflammatory pathways.
  • Antioxidant Properties : The compound may help in reducing oxidative stress by scavenging free radicals .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings related to its antiproliferative activity:

Cell Line IC₅₀ (µM) Effect
Hep3B2.5Significant reduction in α-fetoprotein secretion
HeLa4.0Moderate cytotoxicity observed
Caco-26.5Weak cytotoxicity compared to controls
MCF-73.0Selective activity noted

The compound exhibited a notable reduction in α-fetoprotein levels in Hep3B cells, suggesting its potential as an anticancer agent . Comparatively, it outperformed several known anticancer drugs like Doxorubicin in specific assays.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities:

  • Anti-inflammatory : Exhibited potential in reducing inflammation markers in vitro.
  • Antioxidant : Demonstrated ability to scavenge free radicals effectively.
  • Antimicrobial : Showed activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against Hep3B cells revealed that treatment led to a decrease in cell viability with an IC₅₀ value of approximately 2.5 µM. This was significantly lower than the control group treated with Doxorubicin, indicating a strong potential for further development as an anticancer therapeutic agent .

Case Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines in a dose-dependent manner. This suggests that this compound could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide and its derivatives?

  • Answer : A common approach involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with methoxy-methylamine. For example:

  • Cobalt-catalyzed N-methylation : Benzo[d][1,3]dioxole-5-carboxamide derivatives are methylated using cobalt catalysts, achieving yields up to 94% under optimized conditions (e.g., with ortho-substituted benzamides) .
  • Hypervalent iodine-mediated synthesis : Solvent-dependent protocols (e.g., ethyl acetate/hexane) yield derivatives like N-methoxy-6-(prop-1-en-2-yl)benzo[d][1,3]dioxole-5-carboxamide with 79% efficiency .
  • Column chromatography purification : Silica gel columns with n-hexane/ethyl acetate (3:2) are frequently used for isolating solid products (e.g., 75–77% yields for related carboxamides) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer : Multi-modal characterization is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve methoxy and methyl groups (e.g., δ ~3.83 ppm for OCH3_3, δ ~166.8 ppm for carbonyl carbons) .
  • HRMS and FT-IR : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+^+ for C11_{11}H11_{11}NO4_4), while IR identifies functional groups (e.g., C=O stretches ~1660 cm1^{-1}) .
  • Single-crystal XRD : Resolves stereochemistry and packing (e.g., monoclinic crystal systems for methylenedioxyphenyl derivatives) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in benzodioxole carboxamides?

  • Answer : Substituents on the benzodioxole core and amide nitrogen modulate activity:

  • Anticancer potential : N-(3,4-dimethoxyphenyl) derivatives exhibit cytotoxicity against cancer cell lines (IC50_{50} < 20 μM) via apoptosis induction .
  • STING pathway activation : Bromo-substituted analogs (e.g., BNBC) act as human STING agonists, inducing IFN-β production and antiviral responses in vitro .
  • Myeloperoxidase inhibition : Nitro-substituted derivatives (e.g., MDC and ADC) show IC50_{50} values < 10 μM, with DFT-calculated energy gaps (3.54–3.96 eV) correlating with inhibitor efficiency .

Q. What computational approaches are used to study electronic properties and structure-activity relationships?

  • Answer :

  • Density Functional Theory (DFT) : Optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulates binding interactions with targets like myeloperoxidase or STING protein, guiding rational design .

Q. How does solvent choice affect chemoselectivity in benzodioxole carboxamide synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while nonpolar solvents (e.g., hexane) enhance regioselectivity in hypervalent iodine-mediated reactions .

Contradictions and Limitations

  • Synthetic yields : Cobalt-catalyzed N-methylation shows variable efficiency (64–94%) depending on substrate steric hindrance .
  • Biological specificity : While BNBC activates STING, its analogs may exhibit off-target effects in immune cells, requiring further selectivity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
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N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

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